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Cat. No.: B1663971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

quantitative measurement of nucleotide flexibility in RNA using the chemical probe 1-methyl-7-
nitroisatoic anhydride (1M7). This method, a cornerstone of Selective 2'-Hydroxyl Acylation

Analyzed by Primer Extension (SHAPE) and its high-throughput variant SHAPE-MaP, offers

single-nucleotide resolution insights into RNA structure, which is crucial for understanding RNA

function and for the development of RNA-targeted therapeutics.[1]

Introduction to 1M7 and SHAPE Chemistry
1M7 is an electrophilic reagent that rapidly and selectively acylates the 2'-hydroxyl group of

ribonucleotides in a manner dependent on their local structural flexibility.[2][3][4] In essence,

nucleotides in flexible or single-stranded regions of an RNA molecule are more susceptible to

modification by 1M7, while those constrained in base pairs or complex tertiary structures are

less reactive.[3][5][6][7][8] This differential reactivity provides a quantitative measure of the

conformational dynamics of each nucleotide within an RNA molecule.

The sites of 1M7 adduction are typically detected by reverse transcription. The bulky adduct on

the 2'-hydroxyl group causes the reverse transcriptase to stall and dissociate, generating a pool

of cDNA fragments truncated one nucleotide prior to the modification site.[5][9] By quantifying

the abundance of these truncated products, a reactivity profile for the entire RNA molecule can

be generated. In the SHAPE-MaP (mutational profiling) method, reverse transcriptase can

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1663971?utm_src=pdf-interest
https://www.benchchem.com/product/b1663971?utm_src=pdf-body
https://www.benchchem.com/product/b1663971?utm_src=pdf-body
https://www.rndsystems.com/products/1m7_6602
https://www.medchemexpress.com/1-Methyl-7-nitroisatoic-anhydride.html
https://www.fredonia.edu/sites/default/files/section/academics/chemistry/_files/Megan%20and%20Jacque%20The%20SHAPE%20of%20an%20IRES%20poster.pdf
https://www.researchgate.net/publication/6440569_A_Fast-Acting_Reagent_for_Accurate_Analysis_of_RNA_Secondary_and_Tertiary_Structure_by_SHAPE_Chemistry
https://www.fredonia.edu/sites/default/files/section/academics/chemistry/_files/Megan%20and%20Jacque%20The%20SHAPE%20of%20an%20IRES%20poster.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-6433-8_9
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884660/
https://scispace.com/pdf/safer-one-pot-synthesis-of-the-shape-reagent-1-methyl-7-453xjv5je1.pdf
https://escholarship.org/uc/item/6926z4c8
https://experiments.springernature.com/articles/10.1007/978-1-4939-6433-8_9
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238792/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


misincorporate a nucleotide opposite the 1M7 adduct, leading to mutations in the resulting

cDNA that can be quantified by next-generation sequencing.[1][10][11]

Key Advantages of 1M7
Rapid Reactivity: 1M7 has a short reaction half-life, allowing for time-resolved "snapshots" of

RNA structure in as little as 70 seconds.[1][4]

Low Nucleotide Bias: It reacts with all four ribonucleotides with similar efficiency, providing a

more uniform and less biased structural profile compared to some other SHAPE reagents.

[10][11]

General Applicability: 1M7 is effective for a wide range of in vitro RNA structure probing

experiments.[10][11]

Quantitative Data Summary
The following tables summarize key quantitative parameters and comparisons relevant to the

use of 1M7 in RNA structure probing.

Table 1: Physicochemical Properties and Recommended Concentrations of 1M7

Property Value Reference(s)

Molecular Weight 222.15 g/mol [1]

Solubility Soluble to 100 mM in DMSO [1]

Storage Conditions Store at -20°C [1]

Typical Stock Concentration 100 mM in anhydrous DMSO [6]

Typical Final Concentration (in

vitro)
10 mM - 100 mM [2][6][9]

Table 2: Comparison of Common SHAPE Reagents
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Reagent Half-life
Nucleotide
Bias

Recommended
Use

Reference(s)

1M7 Short Low

General purpose,

especially for

cell-free

experiments.

[10][11]

1M6 - Low
General purpose,

similar to 1M7.
[10][11]

NMIA Longer than 1M7 Low

General use

when 1M7/1M6

are unavailable;

requires longer

reaction times.

[10][11]

NAI Long High (A > G/C)

In-cell

experiments

where other

reagents show

low reactivity.

[9][10]

5NIA - Moderate

In-cell probing

(requires data

rescaling).

[10][11]

Experimental Protocols
Protocol 1: In Vitro RNA Modification with 1M7
This protocol describes the fundamental steps for modifying in vitro transcribed or purified RNA

with 1M7.

Materials:

Purified RNA

1M7 powder
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Anhydrous Dimethyl Sulfoxide (DMSO)

Folding Buffer (e.g., 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Nuclease-free water

Procedure:

RNA Preparation and Folding:

Dilute the RNA stock to the desired concentration (e.g., 1 µM) in 0.5X TE buffer.

To ensure proper folding, heat the RNA solution to 95°C for 1 minute and then immediately

place it on ice for 5 minutes.[6]

Add folding buffer to the RNA solution and incubate at 37°C for 5-30 minutes to allow the

RNA to reach its conformational equilibrium.[2][6][9]

1M7 Reagent Preparation:

Prepare a 10-fold concentrated stock solution of 1M7 in anhydrous DMSO (e.g., 100 mM

for a final concentration of 10 mM).[2][6] This should be done immediately before use due

to the reagent's reactivity.

Modification Reaction:

Set up two reactions: a modification reaction (+) and a no-reagent control (-).

To the (+) reaction, add 1/10th volume of the 1M7/DMSO solution to the folded RNA. Mix

immediately.

To the (-) reaction, add an equal volume of pure DMSO.[2]

Incubate the reactions at 37°C for a specific time, typically around 70 seconds for 1M7.[6]

Reaction Quenching and RNA Purification:
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Immediately after incubation, place the reaction tubes on ice to stop the reaction.[2]

Purify the modified RNA from the reaction mixture using standard methods such as

ethanol precipitation or a suitable RNA cleanup kit.

Resuspend the purified RNA pellet in a small volume of TE buffer or nuclease-free water.

[2]

Protocol 2: Analysis of 1M7 Modification by Primer
Extension
This protocol outlines the detection of 1M7 adducts using fluorescently labeled primers and

capillary electrophoresis.

Materials:

1M7-modified and control RNA

Fluorescently labeled reverse transcription primer

Reverse transcriptase and buffer

dNTPs

Dideoxynucleotide sequencing ladders (ddNTPs)

Capillary electrophoresis system

Procedure:

Primer Annealing:

Combine the modified or control RNA with the fluorescently labeled primer in a reaction

tube.

Heat to 65°C for 5 minutes, then cool to 35°C over 5-10 minutes to allow the primer to

anneal.
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Reverse Transcription:

Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse

transcriptase.

Add the master mix to the annealed RNA-primer solution.

Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C) for 30-60

minutes.

Set up parallel sequencing reactions using the same primer and unmodified RNA template

with the addition of one ddNTP in each reaction to serve as a sequence ladder.

Product Analysis:

Terminate the reverse transcription reaction and purify the resulting cDNA products.

Analyze the cDNA products from the (+), (-), and sequencing reactions by capillary

electrophoresis.[3]

The output will be an electropherogram showing fluorescent peaks corresponding to cDNA

fragments of different lengths.

Data Analysis:

Process the raw electropherogram data to align the (+) and (-) traces and quantify the

peak areas.

Calculate the SHAPE reactivity for each nucleotide by subtracting the background signal

from the control (-) lane from the signal in the modification (+) lane.

Normalize the reactivity values to account for variations in signal intensity. The resulting

SHAPE profile provides a quantitative measure of nucleotide flexibility.[3][5]
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Caption: Experimental workflow for SHAPE using 1M7.
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Caption: Mechanism of 1M7 action and detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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